![molecular formula C9H18N2 B2695987 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine CAS No. 148672-79-1](/img/structure/B2695987.png)

1-Azabicyclo[3.3.1]nonan-5-ylmethanamine

カタログ番号:

B2695987

CAS番号:

148672-79-1

分子量:

154.257

InChIキー:

BQXWENMMRUDOFX-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

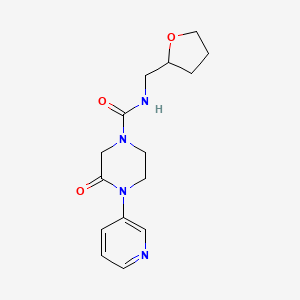

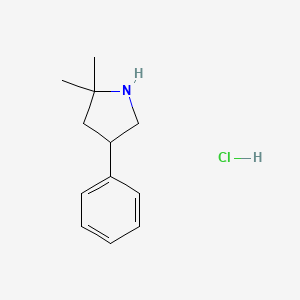

1-Azabicyclo[3.3.1]nonan-5-ylmethanamine is a chemical compound with a complex structure . The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . A radical-based strategy has been reported to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Although the initial attempt using a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective .Molecular Structure Analysis

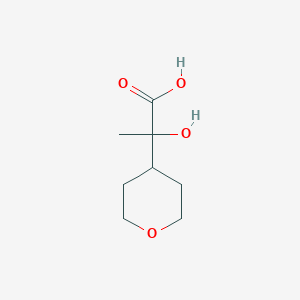

The molecular structure of this compound is complex. The InChI code for this compound is 1S/C9H18N2/c10-7-9-3-1-5-11(8-9)6-2-4-9/h1-8,10H2 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The radical cyclization method is one of the strategies used in the synthesis of this compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 154.26 . It is a liquid at room temperature .科学的研究の応用

Antimicrobial Applications

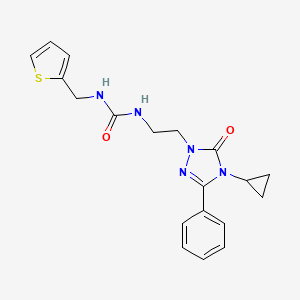

- Synthesis and Antimicrobial Evaluation: Novel compounds derived from 1-azabicyclo[3.3.1]nonan-5-ylmethanamine structures have been synthesized and evaluated for their antimicrobial activities. Notably, certain derivatives exhibit significant antibacterial and antifungal effects against microorganisms like Escherichia coli, Bacillus Subtilis, and Aspergillus flavus, suggesting potential applications in treating infections (Ramachandran et al., 2011; Umamatheswari & Kabilan, 2011).

Antiprotozoal Activity

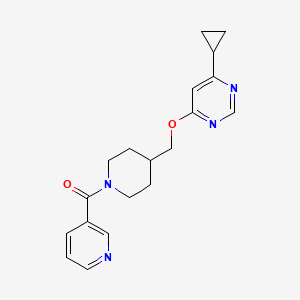

- Synthesis and Activity Against Trypanosoma and Plasmodium: Researchers have developed 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones, demonstrating promising in vitro antiprotozoal activity with low cytotoxicity, providing a potential basis for developing treatments against protozoal infections (Seebacher et al., 2005).

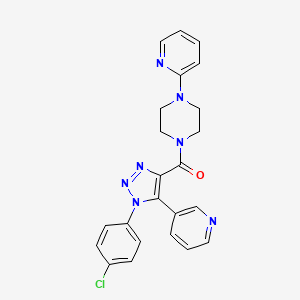

Neuroreceptor Studies

- Sigma-2 Receptor Ligands: A series of N-substituted-9-azabicyclo[3.3.1]nonan-3a-yl)carbamate analogs have been prepared, identifying compounds with high affinity and selectivity for σ2 receptors. These findings are crucial for understanding the role of σ2 receptors in vivo (Mach et al., 2002).

Anticancer Research

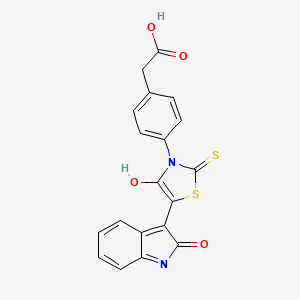

- Anticancer Activity of Oxindoles: The synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles through one-pot three-component reactions has shown anticancer activity against the human leukemia K562 cell line, indicating their potential in cancer treatment (Filatov et al., 2017).

Synthesis and Structural Studies

- Enantiopure Azabicyclo[3.2.2]nonanes: Researchers have reported on the synthesis of enantiopure 1-azabicyclo[3.2.2]nonanes, providing valuable building blocks for further pharmaceutical development (Roeper et al., 2000).

Safety and Hazards

特性

IUPAC Name |

1-azabicyclo[3.3.1]nonan-5-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-7-9-3-1-5-11(8-9)6-2-4-9/h1-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXWENMMRUDOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN(C1)C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

A suspension of 1-azabicyclo[3.3.1]nonane-5-carboxamide (1.80 g, 10.7 mmol) in anhydrous tetrahydrofuran (10 mL) under nitrogen was treated (via syringe) with 1.0N lithium aluminum hydride/tetrahydrofuran (25 mL, 25 mmol), and the mixture was refluxed for 4 hours and cooled (0° C.). The mixture was treated carefully dropwise sequentially with water (1 mL), 15% sodium hydroxide (1 mL), and water (3 mL). Ether (50 mL) was added, the mixture was filtered through Celite, and the filter cake was washed with ether. The filtrate was concentrated in vacuo to afford 1.27 g (77%) of colorless oil.

Name

1-azabicyclo[3.3.1]nonane-5-carboxamide

Quantity

1.8 g

Type

reactant

Reaction Step One

Name

lithium aluminum hydride tetrahydrofuran

Quantity

25 mL

Type

reactant

Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine](/img/structure/B2695904.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2695905.png)

![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)

![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2695922.png)

![4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2695925.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2695926.png)